(2-Chlorophenyl) 3,4,5-trimethoxybenzoate
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Overview
Description
(2-Chlorophenyl) 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of benzoates It consists of a benzoic acid core with three methoxy groups attached to the 3rd, 4th, and 5th carbon atoms of the benzene ring, and a 2-chlorophenyl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl) 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl) 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trimethoxybenzoic acid and 2-chlorophenol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 3,4,5-trimethoxybenzoic acid and 2-chlorophenol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids from the oxidation of methoxy groups.
Scientific Research Applications
(2-Chlorophenyl) 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with a methyl ester group instead of a 2-chlorophenyl ester group.
Ethyl 3,4,5-trimethoxybenzoate: Similar structure but with an ethyl ester group.
2-Bromo-3,4,5-trimethoxybenzoate: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.
Uniqueness
(2-Chlorophenyl) 3,4,5-trimethoxybenzoate is unique due to the presence of the 2-chlorophenyl ester group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the combination of methoxy groups and the chlorophenyl moiety may enhance its biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2-chlorophenyl) 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-19-13-8-10(9-14(20-2)15(13)21-3)16(18)22-12-7-5-4-6-11(12)17/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMROOZRQZWIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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